molecular formula C12H7Cl2NO B1359395 2-(2,3-Dichlorobenzoyl)pyridine CAS No. 54523-80-7

2-(2,3-Dichlorobenzoyl)pyridine

Cat. No.: B1359395
CAS No.: 54523-80-7
M. Wt: 252.09 g/mol
InChI Key: OPIMGTUSLYBKOA-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorobenzoyl)pyridine is an organic compound with the molecular formula C12H7Cl2NO. It is a derivative of pyridine, where the pyridine ring is substituted with a 2,3-dichlorobenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorobenzoyl)pyridine typically involves the acylation of pyridine with 2,3-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Pyridine+2,3-Dichlorobenzoyl chlorideThis compound+HCl\text{Pyridine} + \text{2,3-Dichlorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} Pyridine+2,3-Dichlorobenzoyl chloride→this compound+HCl

The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorobenzoyl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzoyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoyl derivatives.

    Reduction: Formation of 2-(2,3-dichlorobenzyl)pyridine.

    Oxidation: Formation of this compound N-oxide.

Scientific Research Applications

2-(2,3-Dichlorobenzoyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorobenzoyl)pyridine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorobenzoyl)pyridine
  • 2-(3,4-Dichlorobenzoyl)pyridine
  • 2-(2,3-Dichlorobenzyl)pyridine

Uniqueness

2-(2,3-Dichlorobenzoyl)pyridine is unique due to the specific positioning of the chlorine atoms on the benzoyl group, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to other dichlorobenzoyl pyridine derivatives .

Properties

IUPAC Name

(2,3-dichlorophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO/c13-9-5-3-4-8(11(9)14)12(16)10-6-1-2-7-15-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIMGTUSLYBKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642021
Record name (2,3-Dichlorophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54523-80-7
Record name Methanone, (2,3-dichlorophenyl)-2-pyridinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54523-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dichlorophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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